![molecular formula C38H28N4O B14306880 N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 113940-83-3](/img/structure/B14306880.png)
N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline): is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This specific compound is characterized by its unique structure, which includes two phenylene groups connected by an oxadiazole ring and terminated with phenylaniline groups
Métodos De Preparación
The synthesis of N,N’-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline) typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids, aldehydes, or acid chlorides.
Attachment of Phenylene Groups: The phenylene groups are introduced through a series of substitution reactions, where the oxadiazole ring is reacted with appropriate phenylene derivatives under controlled conditions.
Introduction of Phenylaniline Groups: The final step involves the attachment of phenylaniline groups to the phenylene-oxadiazole core. This can be achieved through nucleophilic substitution reactions using aniline derivatives.
Análisis De Reacciones Químicas
N,N’-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and acyl chlorides.
Aplicaciones Científicas De Investigación
N,N’-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline): has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N’-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways and gene expression.
Pathways Involved: The compound has been shown to affect pathways related to inflammation, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
N,N’-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline): can be compared with other similar compounds, such as:
N,N’-[1,2,5-Oxadiazole-3,4-diyl]bis(2-chloroacetamide): This compound has a similar oxadiazole core but different substituents, leading to distinct chemical and biological properties.
3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate: This compound is used as an energetic material and has different applications compared to N,N’-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline) .
N-Hydroxy-1,2,4-oxadiazole-5-formamides: These compounds have been studied for their pharmacological activities, including anti-inflammatory and anticancer effects.
Propiedades
Número CAS |
113940-83-3 |
|---|---|
Fórmula molecular |
C38H28N4O |
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
N,N-diphenyl-4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C38H28N4O/c1-5-13-31(14-6-1)41(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-39-40-38(43-37)30-23-27-36(28-24-30)42(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
Clave InChI |
WQIKBGYJXJUQLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)
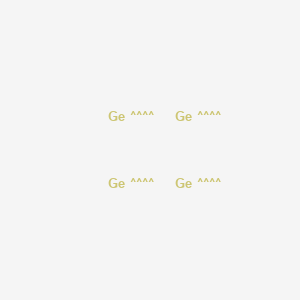

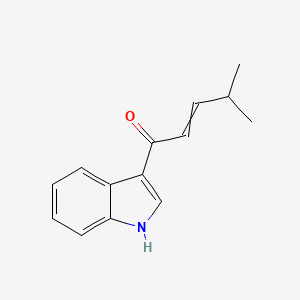
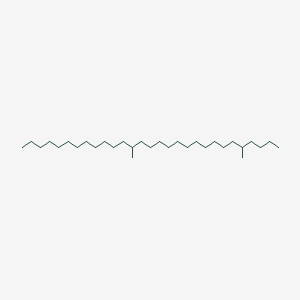
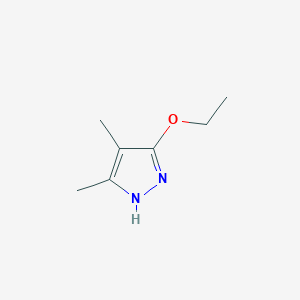

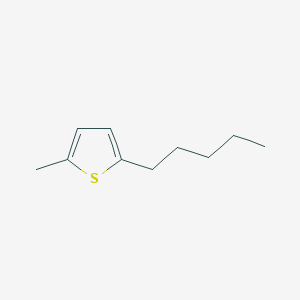
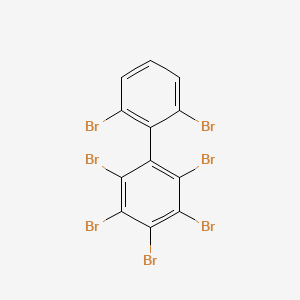



![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)
